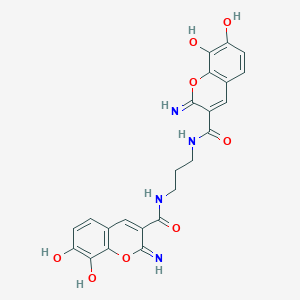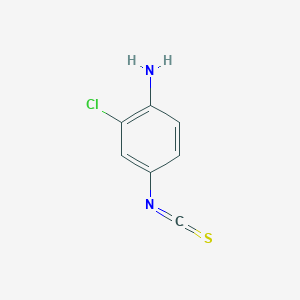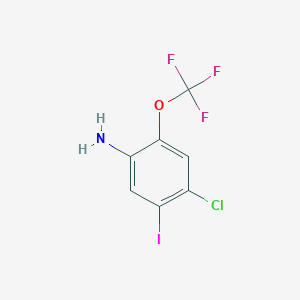![molecular formula C7H4N2O2 B15131113 3H-pyrrolo[3,2-b]pyridine-2,5-dione](/img/structure/B15131113.png)
3H-pyrrolo[3,2-b]pyridine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-pyrrolo[3,2-b]pyridine-2,5-dione is a heterocyclic compound that contains a fused pyrrole and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,2-b]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with suitable reagents to form the desired pyrrolo[3,2-b]pyridine core. For example, the transformation of pyridine scaffolds into the target compound can be achieved via sequential N-arylation followed by ring-opening and reaction with cyclopentadiene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize robust catalytic systems and optimized reaction conditions to facilitate the efficient formation of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3H-pyrrolo[3,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
3H-pyrrolo[3,2-b]pyridine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a scaffold for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3H-pyrrolo[3,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Vergleich Mit ähnlichen Verbindungen
3H-pyrrolo[3,2-b]pyridine-2,5-dione can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound also contains a fused pyrrole and pyridine ring system but differs in the position of the nitrogen atom in the pyridine ring.
Pyrrolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine: This compound features a pyrimidine ring fused to a pyrrole ring, offering unique reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and electronic properties, which contribute to its diverse applications and potential as a versatile scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C7H4N2O2 |
|---|---|
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
3H-pyrrolo[3,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C7H4N2O2/c10-6-2-1-4-5(9-6)3-7(11)8-4/h1-2H,3H2 |
InChI-Schlüssel |
YUKFCFLLRZZLDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=NC(=O)C=CC2=NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


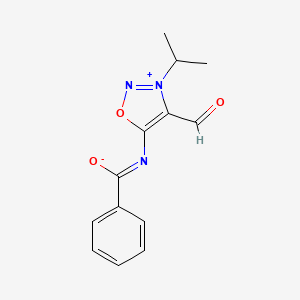
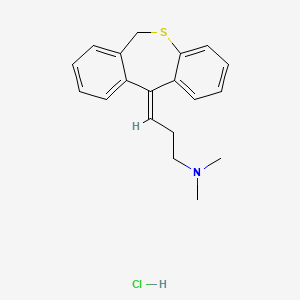

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
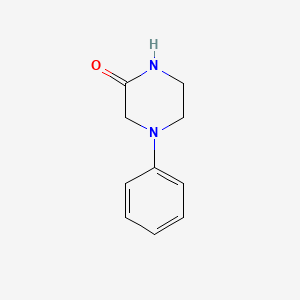
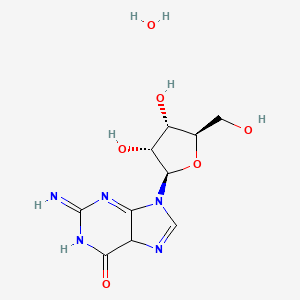
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)
